3-Chloro-5,6-dimethoxy-2-nitropyridine
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Overview
Description
3-Chloro-5,6-dimethoxy-2-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine, methoxy, and nitro functional groups attached to the pyridine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dimethoxy-2-nitropyridine can be achieved through various synthetic routes. One common method involves the nitration of 3-chloro-5,6-dimethoxypyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dimethoxy-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 3-Chloro-5,6-dimethoxy-2-aminopyridine.
Oxidation: 3-Chloro-5,6-dimethoxy-2-pyridinecarboxylic acid.
Scientific Research Applications
3-Chloro-5,6-dimethoxy-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dimethoxy-2-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group allows for potential redox reactions, which can generate reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-nitropyridine: Lacks the methoxy groups, resulting in different reactivity and applications.
5,6-Dimethoxy-2-nitropyridine:
2-Chloro-6-methoxy-3-nitropyridine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Chloro-5,6-dimethoxy-2-nitropyridine is unique due to the combination of chlorine, methoxy, and nitro groups on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
5-chloro-2,3-dimethoxy-6-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4/c1-13-5-3-4(8)6(10(11)12)9-7(5)14-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOGVXFPKFMNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1OC)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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